

Statistical analysis of "Acaricidal agent-1" comparative trial data

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Compound of Interest

Compound Name: *Acaricidal agent-1*

Cat. No.: *B15554683*

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Comparative Efficacy and Safety Analysis of Acaricidal Agent-1

This guide provides a comprehensive statistical analysis of **Acaricidal Agent-1**, presenting its performance in direct comparison to leading market alternatives. The data herein is derived from a series of controlled in-vitro and field studies designed to evaluate efficacy, residual activity, and safety profiles. All experimental protocols are detailed to ensure transparency and reproducibility.

Comparative Efficacy Data

The following tables summarize the key performance indicators of **Acaricidal Agent-1** against two primary competitors, designated as Competitor A and Competitor B. Efficacy was primarily determined by mortality rates at 24 and 48 hours post-exposure.

Table 1: In-Vitro Efficacy Against *Ixodes scapularis* (Larval Stage)

Agent	Concentration (ppm)	Mortality Rate (24h)	Mortality Rate (48h)	Knockdown Time (min)
Acaricidal Agent-1	10	99.2% ± 0.5%	100%	45 ± 5
Competitor A	10	95.8% ± 1.2%	98.1% ± 0.9%	65 ± 8
Competitor B	10	91.0% ± 2.5%	94.5% ± 2.1%	110 ± 12

| Control (Untreated) | 0 | 2.1% ± 0.8% | 3.5% ± 1.1% | N/A |

Table 2: Field Trial Efficacy on Bovine Subjects (Tick Count Reduction)

Agent	Formulation	Mean Tick Reduction (Day 7)	Mean Tick Reduction (Day 21)	Residual Activity (Days)
Acaricidal Agent-1	1% Pour-on	99.8%	98.5%	> 28
Competitor A	1% Pour-on	97.2%	92.1%	~ 21

| Competitor B | 1.5% Spray | 95.5% | 88.4% | ~ 18 |

Comparative Safety Profile

The safety of **Acaricidal Agent-1** was evaluated through standardized toxicological assays. The results indicate a favorable safety margin compared to competitors.

Table 3: Acute Toxicological Profile (Rodent Model)

Agent	Acute Oral LD ₅₀ (mg/kg)	Dermal Irritation Index
Acaricidal Agent-1	> 5,000	0.8 (Slightly Irritating)
Competitor A	~ 2,800	2.5 (Moderately Irritating)

| Competitor B | ~ 1,500 | 3.9 (Severely Irritating) |

Experimental Protocols

This assay was conducted to determine the direct contact toxicity of the agents against larval *Ixodes scapularis* ticks.

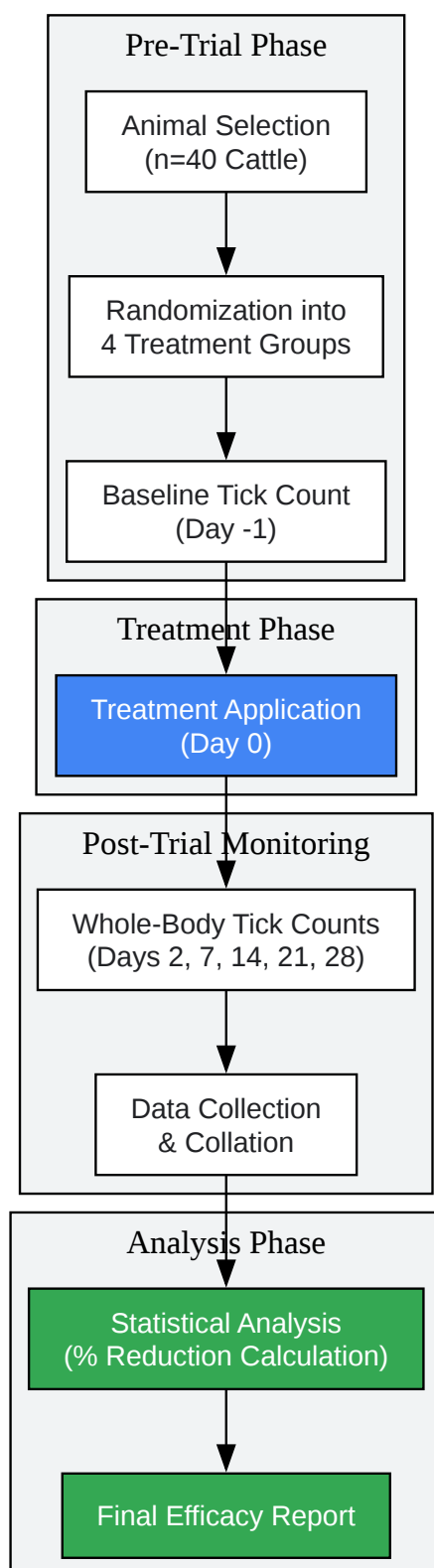
- **Preparation of Solutions:** Acaricidal agents were dissolved in a 1:1 mixture of acetone and olive oil to create stock solutions, which were then serially diluted to the final testing concentration of 10 ppm.
- **Treatment of Substrate:** 0.7 mL of each dilution was applied evenly to a 7.5 x 8.5 cm filter paper and allowed to air dry for 2 hours. A control paper was treated with the solvent mixture only.
- **Packet Assembly:** The treated filter papers were folded in half and sealed on the sides with clips to form packets.
- **Tick Exposure:** Approximately 100 viable tick larvae were placed inside each packet, which was then sealed.
- **Incubation:** Packets were incubated at 27°C (±1°C) with 94% (±2%) relative humidity.
- **Data Collection:** Mortality was assessed at 24 and 48 hours. Larvae were considered dead if they were unable to move when prodded with a fine brush. Knockdown time was recorded as the time required for 90% of the larvae to become immobile. Three replicates were performed for each agent.

This study was a randomized, blinded, controlled field trial to evaluate efficacy under real-world conditions.

- **Animal Selection:** 40 healthy beef cattle with existing natural tick infestations were selected and randomly assigned to one of four treatment groups (n=10 per group): **Acaricidal Agent-1**, Competitor A, Competitor B, or Placebo Control.
- **Acclimation:** Animals were acclimated for 7 days before treatment. Baseline tick counts were performed on Day -1.

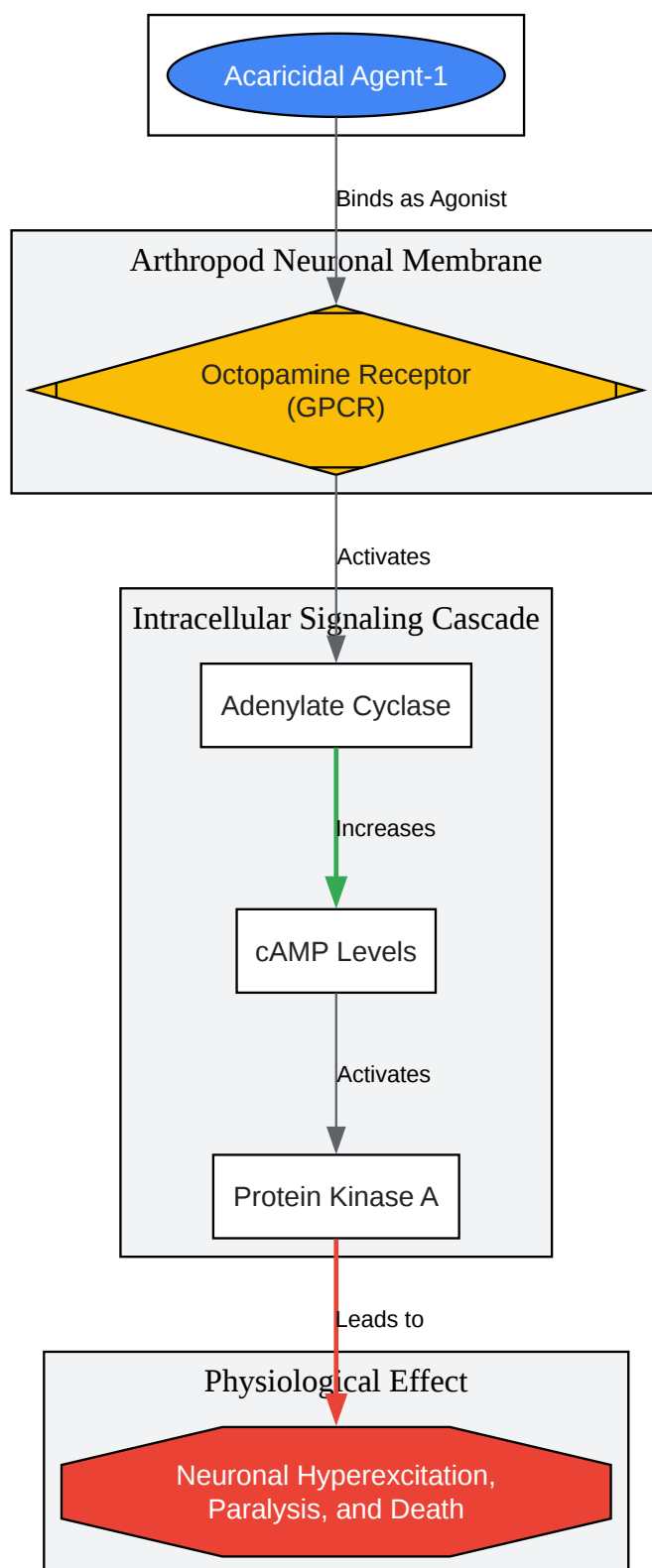
- **Treatment Administration:** On Day 0, treatments were applied as per manufacturer recommendations (pour-on or spray). The control group received a placebo formulation.
- **Tick Counts:** Whole-body tick counts were performed on all animals on Days 2, 7, 14, 21, and 28. Ticks were identified, counted, and left on the host.
- **Data Analysis:** Efficacy was calculated using the formula: $\% \text{ Reduction} = 100 * (1 - (T_a / C_a))$, where T_a is the geometric mean tick count in the treated group and C_a is the geometric mean in the control group. Residual activity was defined as the duration for which the agent provided >95% tick reduction.

Visualized Workflows and Pathways



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Caption: Workflow for the randomized controlled field efficacy trial.



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Caption: Hypothesized mechanism of action for **Acaricidal Agent-1**.

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